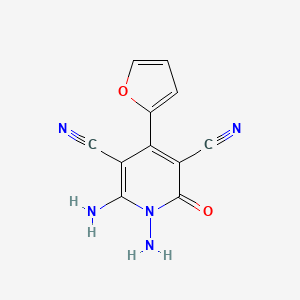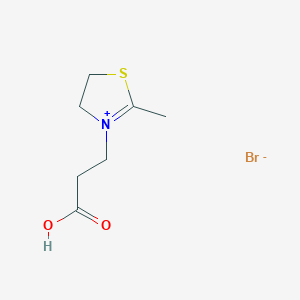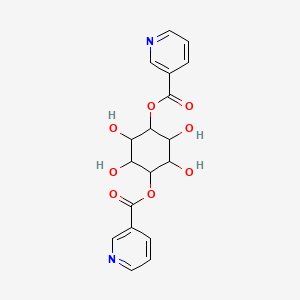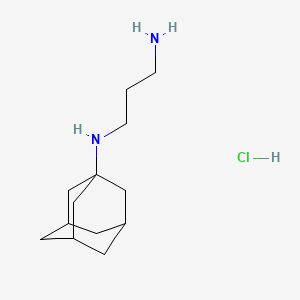
1,6-diamino-4-(2-furyl)-2-oxo-1,2-dihydro-3,5-pyridinedicarbonitrile
Übersicht
Beschreibung
1,6-diamino-4-(2-furyl)-2-oxo-1,2-dihydro-3,5-pyridinedicarbonitrile, also known as DAPY, is a chemical compound that has been extensively studied for its potential applications in medicinal chemistry. DAPY is a heterocyclic compound that contains two amino groups, a furan ring, and a pyridine ring. It has been shown to have various biological activities, including antiviral, antibacterial, and anticancer activities.
Wirkmechanismus
The mechanism of action of 1,6-diamino-4-(2-furyl)-2-oxo-1,2-dihydro-3,5-pyridinedicarbonitrile varies depending on its biological activity. In the case of HIV-1, 1,6-diamino-4-(2-furyl)-2-oxo-1,2-dihydro-3,5-pyridinedicarbonitrile inhibits the reverse transcriptase enzyme, which is essential for the replication of the virus. In the case of bacteria, 1,6-diamino-4-(2-furyl)-2-oxo-1,2-dihydro-3,5-pyridinedicarbonitrile inhibits the bacterial DNA gyrase enzyme, which is essential for DNA replication. In the case of cancer cells, 1,6-diamino-4-(2-furyl)-2-oxo-1,2-dihydro-3,5-pyridinedicarbonitrile has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
1,6-diamino-4-(2-furyl)-2-oxo-1,2-dihydro-3,5-pyridinedicarbonitrile has been shown to have various biochemical and physiological effects. In addition to its antiviral, antibacterial, and anticancer activities, 1,6-diamino-4-(2-furyl)-2-oxo-1,2-dihydro-3,5-pyridinedicarbonitrile has been shown to have anti-inflammatory activity, as it inhibits the production of inflammatory cytokines. 1,6-diamino-4-(2-furyl)-2-oxo-1,2-dihydro-3,5-pyridinedicarbonitrile has also been shown to have neuroprotective activity, as it protects neurons from oxidative stress and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1,6-diamino-4-(2-furyl)-2-oxo-1,2-dihydro-3,5-pyridinedicarbonitrile in lab experiments include its high potency and selectivity for its target enzymes, as well as its low toxicity. However, the limitations of using 1,6-diamino-4-(2-furyl)-2-oxo-1,2-dihydro-3,5-pyridinedicarbonitrile include its poor solubility in water and its instability under certain conditions.
Zukünftige Richtungen
There are many potential future directions for the research on 1,6-diamino-4-(2-furyl)-2-oxo-1,2-dihydro-3,5-pyridinedicarbonitrile. One possible direction is to develop new derivatives of 1,6-diamino-4-(2-furyl)-2-oxo-1,2-dihydro-3,5-pyridinedicarbonitrile with improved solubility and stability. Another possible direction is to investigate the potential of 1,6-diamino-4-(2-furyl)-2-oxo-1,2-dihydro-3,5-pyridinedicarbonitrile as a treatment for other viral infections, such as Zika virus and Ebola virus. Additionally, further research could be done to investigate the potential of 1,6-diamino-4-(2-furyl)-2-oxo-1,2-dihydro-3,5-pyridinedicarbonitrile as a treatment for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Wissenschaftliche Forschungsanwendungen
1,6-diamino-4-(2-furyl)-2-oxo-1,2-dihydro-3,5-pyridinedicarbonitrile has been extensively studied for its potential applications in medicinal chemistry. It has been shown to have antiviral activity against HIV-1, hepatitis B virus, and influenza virus. 1,6-diamino-4-(2-furyl)-2-oxo-1,2-dihydro-3,5-pyridinedicarbonitrile has also been shown to have antibacterial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). In addition, 1,6-diamino-4-(2-furyl)-2-oxo-1,2-dihydro-3,5-pyridinedicarbonitrile has been studied for its potential anticancer activity, as it has been shown to inhibit the growth of various cancer cell lines.
Eigenschaften
IUPAC Name |
1,2-diamino-4-(furan-2-yl)-6-oxopyridine-3,5-dicarbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N5O2/c12-4-6-9(8-2-1-3-18-8)7(5-13)11(17)16(15)10(6)14/h1-3H,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTZLADLIVLTPBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=C(C(=O)N(C(=C2C#N)N)N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10392625 | |
| Record name | ST50429614 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10392625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Diamino-4-(furan-2-yl)-6-oxopyridine-3,5-dicarbonitrile | |
CAS RN |
320340-20-3 | |
| Record name | ST50429614 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10392625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{4-[(acetylamino)sulfonyl]butyl}-5,6-dichloro-1-ethyl-2-methyl-1H-benzimidazol-3-ium bromide](/img/structure/B3831366.png)
![5,6-dichloro-1,3-diethyl-2-{2-[methyl(phenyl)amino]vinyl}-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B3831372.png)
![3-[5-(1,3-benzothiazol-2-yl)-2-methyl-1-phenyl-1H-3,1-benzimidazol-3-ium-3-yl]-1-propanesulfonate](/img/structure/B3831385.png)

![4-[(1-phenylethyl)imino]-2,3-pentanedione 3-(phenylhydrazone)](/img/structure/B3831397.png)
![4-{[(2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)carbonyl]amino}-3-phenylbutanoic acid](/img/structure/B3831405.png)



![5'-hydroxy-5-methyl-4H-spiro[1,3-thiazolidine-2,2'-tricyclo[3.3.1.1~3,7~]decan]-4-one](/img/structure/B3831419.png)


![2-{1-[2-(1H-imidazol-4-yl)ethyl]-4-phenyl-1H-imidazol-5-yl}-1-methyl-1H-indole](/img/structure/B3831474.png)
![1,5-dihydrospiro[benzo[g]indazole-4,1'-cyclopentan]-3-amine](/img/structure/B3831477.png)